molecular formula C17H25N3O3 B7553349 [4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone

[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone

Cat. No. B7553349
M. Wt: 319.4 g/mol
InChI Key: DWVWLFRCOGWNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone, commonly known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPH is a piperazine derivative that has been synthesized and studied for its potential use in cancer treatment and other medical applications.

Mechanism of Action

The mechanism of action of HPPH involves the activation of singlet oxygen, a highly reactive form of oxygen that can cause damage to cancer cells. HPPH is activated by light, which causes it to produce singlet oxygen, leading to the destruction of cancer cells. This mechanism of action makes HPPH an ideal candidate for targeted cancer therapy, as it can be activated only in cancer cells, leaving healthy cells unharmed.
Biochemical and Physiological Effects:
HPPH has been shown to have a variety of biochemical and physiological effects. In addition to its potential use in cancer treatment, HPPH has also been studied for its potential use in other medical applications, such as the treatment of bacterial infections and as an anti-inflammatory agent. HPPH has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HPPH in lab experiments is its high affinity for cancer cells, making it an ideal candidate for targeted cancer therapy. HPPH is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using HPPH in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are many potential future directions for the study of HPPH. One of the most promising areas of research is the development of new and improved methods for the synthesis of HPPH, which could lead to more efficient and cost-effective production of the compound. In addition, further research is needed to fully understand the mechanisms of action of HPPH and its potential applications in various fields of scientific research. Finally, the development of new and improved photodynamic therapy techniques that utilize HPPH could lead to more effective and targeted cancer treatments.

Synthesis Methods

The synthesis of HPPH involves several steps that require careful attention to detail. The first step involves the reaction between 4-(2-bromoethyl)morpholine and 4-hydroxybenzaldehyde to form 4-(2-hydroxy-2-phenylethyl)morpholine. The second step involves the reaction between 4-(2-hydroxy-2-phenylethyl)morpholine and 1-(4-morpholinyl)-2-nitroethene to form HPPH. The final step involves the reduction of HPPH using palladium on carbon to form the desired product.

Scientific Research Applications

HPPH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of HPPH is in cancer treatment. HPPH has been shown to have a high affinity for cancer cells, making it an ideal candidate for targeted cancer therapy. In addition, HPPH has also been studied for its potential use in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents.

properties

IUPAC Name

[4-(2-hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c21-16(15-4-2-1-3-5-15)14-18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h1-5,16,21H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVWLFRCOGWNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CC=C2)O)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone

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